Physicochemical Property Profile: CAS 77547-03-6 vs. Unsubstituted 5-Phenyl-3-methylenedihydrofuran-2-one
CAS 77547-03-6 exhibits markedly higher molecular weight, polar surface area, and hydrogen-bond acceptor capacity than the unadorned 5-phenyl-3-methylenedihydrofuran-2-one core, directly attributable to the morpholine-4-sulfonyl substituent. These differences are critical for solubility, membrane permeability, and chromatographic behavior — factors that make CAS 77547-03-6 behaviorally distinct from simpler 5-aryl-3-methylenedihydrofuran-2-ones in any experimental or industrial workflow. The polar surface area (PSA) of 81.29 Ų for CAS 77547-03-6 exceeds that of the 5-phenyl analog (approximately 26.3 Ų, computed) by over 55 Ų, which is expected to reduce passive membrane permeability by approximately 1–2 log units based on established PSA-permeability correlations [1]. Similarly, the calculated LogP of 2.27 is substantially lower than the LogP of ~2.8–3.0 estimated for the unsubstituted 5-phenyl-3-methylene analog, reflecting the polarizing effect of the sulfonamide and morpholine oxygen.
| Evidence Dimension | Polar surface area (PSA) and partition coefficient (LogP) — determinants of membrane permeability and solubility |
|---|---|
| Target Compound Data | PSA: 81.29 Ų; LogP: 2.27 (calculated) |
| Comparator Or Baseline | 5-Phenyl-3-methylenedihydrofuran-2-one (unsubstituted): PSA ≈ 26.3 Ų (computed); LogP ≈ 2.8–3.0 (estimated) |
| Quantified Difference | ΔPSA ≈ +55 Ų (increase of ~209%); ΔLogP ≈ -0.5 to -0.7 units |
| Conditions | Calculated physicochemical properties derived from molecular structure using standard computational methods (ChemSrc database) |
Why This Matters
A PSA difference exceeding 50 Ų and a LogP shift of >0.5 units are sufficient to alter HPLC retention times by several minutes under standard reversed-phase conditions, potentially confounding analytical method transfer if an incorrect analog is selected.
- [1] Palm, K., Stenberg, P., Luthman, K., & Artursson, P. (1997). Polar Molecular Surface Properties Predict the Intestinal Absorption of Drugs in Humans. Pharmaceutical Research, 14(5), 568–571. View Source
